molecular formula C₂₆H₃₆D₈NNaO₇S B1147707 Taurocholic Acid-d8 Sodium Salt CAS No. 1351996-69-4

Taurocholic Acid-d8 Sodium Salt

Cat. No.: B1147707
CAS No.: 1351996-69-4
M. Wt: 545.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurocholic Acid-d8 Sodium Salt is the isotope labelled analog of Taurocholic Acid Sodium Salt;  a bile acid with potential tumor-promoting and tumor-initiating activities in the glandular stomach mucosa ofrats.>

Properties

CAS No.

1351996-69-4

Molecular Formula

C₂₆H₃₆D₈NNaO₇S

Molecular Weight

545.73

Synonyms

2-[[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d8 Sodium Salt;  3α,7α,12α-Trihydroxy-5β-cholanic Acid-24-taurine-d8 Sodium Salt;  Cholaic Acid-d8 Sodium Salt;  Cholic Acid-d8 Taurine Sodium Salt;  Cholyltaurine-d8 Sodi

Origin of Product

United States

Overview of Bile Acid Physiology and Biological Significance

Bile acids are steroid acids synthesized from cholesterol in the liver. nih.govsigmaaldrich.com They are major components of bile and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. nih.govelsevier.escolostate.edu Their amphipathic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) regions, allows them to emulsify large fat globules into smaller droplets, increasing the surface area for enzymatic digestion. nih.govcolostate.edu

Beyond their role in digestion, bile acids are now understood to be versatile signaling molecules that regulate their own synthesis and transport. nih.govnih.gov They activate specific nuclear receptors, most notably the farnesoid X receptor (FXR), and cell surface receptors like the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). elsevier.esnih.gov Through these signaling pathways, bile acids influence a wide range of metabolic processes, including:

Cholesterol homeostasis: The synthesis of bile acids is a major pathway for cholesterol catabolism in the body. nih.govcolostate.edu

Glucose metabolism: Bile acids have been shown to improve glucose metabolism and are being investigated as therapeutic targets for metabolic syndrome. nih.gov

Triglyceride metabolism: They play a role in regulating the levels of triglycerides in the blood. nih.gov

Energy expenditure: Bile acids can influence energy homeostasis. nih.gov

Gut microbiota regulation: There is a complex interplay between bile acids and the gut microbiome, with each influencing the other's composition and function. nih.gov

The enterohepatic circulation is a critical aspect of bile acid physiology, where approximately 95% of bile acids are reabsorbed in the ileum and returned to the liver via the portal vein. nih.gov This efficient recycling ensures a constant supply of bile acids for their various functions.

Specific Advantages of Deuterium Labeling for Bile Acid Studies

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, offers several distinct advantages when used for labeling bile acids in research applications.

One of the primary benefits of deuterium labeling is its application in mass spectrometry-based quantification . exlibrisgroup.com Deuterated bile acids, such as Taurocholic Acid-d8 Sodium Salt, are frequently used as internal standards in LC-MS methods for the accurate and precise measurement of endogenous bile acids in biological samples like plasma and serum. nih.govnih.gov The co-elution of the deuterated standard with the unlabeled analyte allows for correction of matrix effects and variations in instrument response, leading to more reliable quantitative data. sigmaaldrich.com

Furthermore, the introduction of deuterium atoms into a molecule results in a significant mass shift, which is easily detectable by mass spectrometry. This clear mass difference simplifies the interpretation of mass spectra and helps to avoid interference from other molecules in the sample. spectroscopyonline.com The strategic placement of deuterium atoms on the bile acid molecule ensures that the label is retained throughout the metabolic processes being studied.

Another advantage is that deuterium-labeled compounds are often synthesized with high isotopic purity. This is crucial for their use as internal standards, as it ensures a consistent and known concentration of the labeled molecule.

Role of Taurocholic Acid D8 Sodium Salt As a Research Tool

Methodologies for Deuterium Incorporation into Bile Acids

The introduction of deuterium into the molecular structure of bile acids can be accomplished through several established and emerging synthetic strategies. The choice of method depends on the desired labeling pattern, the required level of isotopic enrichment, and the chemical properties of the starting materials.

Hydrogen-Deuterium Exchange (HDX): This is a common method for incorporating deuterium. The process involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O). nih.gov HDX reactions can be catalyzed by acids or bases, which facilitate the exchange at activated carbon centers, such as those adjacent to carbonyl groups (α-positions), through keto-enol tautomerism. nih.gov For steroid frameworks, this allows for deuteration at specific sites on the ring structure. nih.gov Advanced methods utilize superacid or transition metal catalysts to achieve highly efficient and selective deuterium incorporation under mild conditions. rsc.orgprinceton.edu

Reductive Deuteration: This technique involves the reduction of an unsaturated precursor, like an alkene or carbonyl group, using a deuterium-donating reagent. researchgate.net For instance, the Clemmensen reduction of a ketone precursor in deuterated solvents can introduce deuterium atoms. nih.gov Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net Catalytic transfer deuteration is an emerging technique that uses a deuterium source like deuterated isopropanol (B130326) or ethanol (B145695) in the presence of a catalyst to reduce double bonds. marquette.edu

Biosynthetic Incorporation: An alternative to chemical synthesis is the use of biological systems. For example, human hepatoma (Hep G2) cells can be grown in media enriched with deuterium oxide (D₂O). nih.gov The cells incorporate deuterium into cholesterol during its synthesis, which is then metabolized into various bile acids, resulting in deuterated analogs. nih.gov This method can produce randomly labeled molecules with significant deuterium enrichment. nih.gov

Synthesis from Deuterated Precursors: A multi-step chemical synthesis can be performed starting from commercially available deuterated building blocks. researchgate.net This approach provides precise control over the location of the deuterium labels within the final molecule. For example, potential intermediates in bile acid biosynthesis have been prepared in deuterated forms and then used in subsequent reaction steps to build the final labeled bile acid. nih.gov

Methodology Description Deuterium Source Key Features
Hydrogen-Deuterium Exchange (HDX) Substitution of C-H bonds with C-D bonds, often at positions adjacent to carbonyl groups. nih.govD₂O, Deuterated acids/bases nih.govCan be catalyzed by acids, bases, or transition metals; useful for specific labeling. nih.govrsc.org
Reductive Deuteration Reduction of unsaturated functional groups (e.g., C=C, C=O) with deuterium-donating reagents. researchgate.netNaBD₄, LiAlD₄, D₂ gas with catalyst researchgate.netresearchgate.netIntroduces deuterium at specific, previously unsaturated sites.
Biosynthetic Incorporation Use of cell cultures to produce deuterated bile acids from deuterated precursors in the growth medium. nih.govD₂O in cell culture media nih.govCan produce highly and randomly enriched compounds. nih.gov
Synthesis from Deuterated Precursors Multi-step chemical synthesis starting with smaller, pre-labeled molecules. researchgate.netnih.govCommercially available deuterated reagents researchgate.netAllows for precise, regioselective placement of deuterium atoms.

Challenges and Advances in Deuterated Bile Acid Synthesis for Research Purity

The synthesis of deuterated bile acids for use as high-purity research standards presents several significant challenges. The complexity of the steroid nucleus, with its multiple chiral centers, requires synthetic routes that preserve the native stereochemistry. Furthermore, achieving high isotopic purity and ensuring the stability of the incorporated labels are paramount for their function as internal standards.

Key Challenges:

Isotopic Purity and Distribution: A primary challenge is achieving high isotopic enrichment. Syntheses often result in a distribution of isotopomers (e.g., molecules with d7, d8, and d9) rather than a single d8 species. The presence of a significant amount of the unlabeled (d0) species or an unstable isotopic distribution can compromise the accuracy of quantitative analyses.

Chemical Purity: The synthesis and purification processes must effectively remove all structurally related impurities, such as isomers or reaction side-products. nih.govdocumentsdelivered.com Given the structural similarity of many bile acids, separating the target deuterated compound from these impurities can be difficult and often requires multiple purification steps. acs.org

Label Stability and Back-Exchange: Deuterium atoms introduced at certain positions, particularly those activated by adjacent functional groups, can be susceptible to back-exchange with hydrogen from solvents or reagents during purification or storage. nih.gov Synthetic strategies must therefore place labels in chemically stable, non-exchangeable positions.

Advances in the Field:

Recent advancements have focused on overcoming these challenges to improve the quality and accessibility of deuterated standards.

Advanced Catalysis: The development of more selective and efficient catalytic methods, including those using transition metals like iridium or palladium, allows for the direct and precise incorporation of deuterium in fewer steps and under milder conditions. princeton.edumdpi.com This reduces the formation of side products and simplifies purification.

Improved Purification Techniques: The use of advanced chromatographic techniques, particularly multi-step High-Performance Liquid Chromatography (HPLC), is crucial for achieving high chemical purity. acs.org Advances in sample preparation and purification for steroids have improved the ability to remove trace-level interferents. nih.gov

Enhanced Analytical Characterization: The application of high-resolution mass spectrometry (HR-MS) has significantly improved the ability to accurately assess isotopic enrichment and confirm the distribution of isotopomers in the final product. nih.govresearchgate.net

Quality Control and Characterization of this compound for Research Applications

To be suitable for demanding research applications, particularly as an internal standard in quantitative mass spectrometry, this compound must undergo rigorous quality control (QC) and characterization. This process verifies its chemical identity, purity, isotopic enrichment, and concentration.

Chemical Purity Assessment: The chemical purity is typically determined using High-Performance Liquid Chromatography (HPLC). lgcstandards.comlgcstandards.comselleckchem.com For research-grade standards, a purity of >95% is a common requirement. lgcstandards.comlgcstandards.com This analysis ensures the absence of significant levels of other bile acids or synthesis-related impurities.

Isotopic Enrichment and Mass Verification: Mass spectrometry (MS), especially high-resolution mass spectrometry (HR-MS), is the primary technique for determining isotopic purity. researchgate.netrsc.org It allows for the accurate measurement of the mass-to-charge ratio and the relative abundance of all isotopolog ions (d0 through dn). nih.gov This data is used to calculate the percentage of isotopic enrichment and confirm that the distribution is acceptable for its intended use. rsc.org

Quantification and Stability: For quantitative standards, the concentration of the solution is carefully prepared, often gravimetrically, and then verified against an independently prepared calibration standard. caymanchem.com These standards are often packaged in deactivated glass ampules under an inert gas like argon to ensure long-term stability. caymanchem.com Ongoing stability tests are also performed to guarantee the concentration remains accurate throughout the product's shelf life. caymanchem.com

QC Parameter Analytical Method Purpose Typical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC) lgcstandards.comTo quantify the percentage of the target compound and detect chemical impurities.>95% lgcstandards.comlgcstandards.com
Identity & Structure Nuclear Magnetic Resonance (NMR) Spectroscopy rsc.orgTo confirm the molecular structure and the positions of the deuterium labels.Spectrum conforms to the expected structure.
Isotopic Purity High-Resolution Mass Spectrometry (HR-MS) nih.govresearchgate.netTo determine the isotopic enrichment and the distribution of different isotopomers.Conforms to pre-defined enrichment levels.
Mass Verification Mass Spectrometry (MS)To confirm the molecular weight of the deuterated compound.Matches the calculated mass for C₂₆H₃₆D₈NNaO₇S. lgcstandards.com
Concentration Gravimetric Preparation / Comparison to Standard caymanchem.comTo certify the precise concentration for use in quantitative assays.Verified concentration provided on Certificate of Analysis. caymanchem.com

Tracing Bile Acid Biosynthesis and Catabolism using Stable Isotopes

Stable isotope-labeled compounds like this compound are instrumental in delineating the biosynthesis and catabolism of bile acids. isotope.com In research settings, these labeled molecules can be introduced into biological systems to trace their transformation through various metabolic pathways. For instance, by using mass spectrometry to follow the deuterated label, researchers can accurately measure the rate of synthesis of new bile acids, such as cholic acid, and their subsequent conjugation with taurine (B1682933) to form taurocholic acid. nih.gov This approach provides a dynamic view of the metabolic flux through these pathways, which is crucial for understanding both normal physiology and the alterations that occur in metabolic diseases.

Studies have utilized stable isotope-labeled bile acids to investigate the feedback regulation of bile acid synthesis. nih.gov The introduction of a labeled bile acid allows for the precise measurement of how endogenous synthesis rates are altered in response to changes in the bile acid pool. nih.gov This methodology is fundamental to understanding the homeostatic mechanisms that control cholesterol catabolism and bile acid production. nih.gov

Investigation of Enterohepatic Circulation Dynamics via Deuterated Analogs

The enterohepatic circulation is a critical process for conserving the body's bile acid pool, with approximately 95% of bile acids being reabsorbed in the intestine and returned to the liver. youtube.com Deuterated analogs such as this compound are pivotal in studying the kinetics of this recycling process. researchgate.netnih.gov By administering a known amount of the labeled compound, researchers can track its movement from the liver to the intestine and back, providing precise data on reabsorption efficiency, transit times, and pool size. nih.gov

This technique has been applied to understand how various factors, including diet and disease states, affect enterohepatic circulation. For example, studies have explored how changes in intestinal microbiota can impact the deconjugation and subsequent reabsorption of bile acids, with labeled compounds serving as tracers for these processes. The ability to distinguish the administered deuterated bile acid from the endogenous pool is key to the accuracy of these kinetic studies. nih.gov

Analysis of Bile Acid Conjugation and Deconjugation Processes

Bile acids in the liver are primarily conjugated with the amino acids taurine or glycine (B1666218) before being secreted into the bile. youtube.com This conjugation process significantly alters their physicochemical properties. This compound serves as an excellent substrate and internal standard for studying the enzymes and transporters involved in bile acid conjugation. isotope.com By incubating liver cell preparations with labeled precursors, the rate and extent of conjugation can be quantified with high precision.

Elucidation of Hepatic Bile Acid Transport Mechanisms in Experimental Models

The transport of bile acids into and out of hepatocytes is a complex process mediated by a suite of specialized transport proteins. nih.govnih.gov Labeled taurocholic acid has been instrumental in characterizing these transporters in various experimental models, including isolated liver plasma membrane vesicles and cultured hepatocytes. nih.govnih.govrevvity.com These studies have helped to identify and characterize key transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of conjugated bile acids from the blood into liver cells. revvity.comresearchgate.net

In these experimental setups, the use of a labeled substrate like this compound allows for the measurement of transport kinetics, including the determination of affinity (Km) and maximum transport velocity (Vmax). nih.govresearchgate.net This information is vital for understanding how bile acid transport is regulated and how it may be impaired in liver diseases such as cholestasis. nih.gov

Impact of this compound on Broader Lipid Metabolism Studies

Beyond its direct role in bile acid research, this compound is also a valuable tool in broader lipid metabolism studies. nih.gov Bile acids are key regulators of lipid and glucose homeostasis, in part through their role as signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR). nih.gov The use of deuterated taurocholic acid as an internal standard allows for the accurate quantification of changes in the bile acid pool in response to various metabolic challenges, such as a high-fat diet. nih.gov

Table of Physicochemical Properties

Property Value
Molecular Formula C26H36D8NO7SNa
Molecular Weight 545.73 g/mol scbt.com
CAS Number 1351996-69-4 scbt.com

| Synonyms | Sodium taurocholate-d8, N-Choloyltaurine-d8 sodium medchemexpress.com |

Table of Research Applications

Application Area Specific Use of this compound
Metabolic Pathway Analysis Internal standard for quantification of bile acid biosynthesis and catabolism. isotope.com
Enterohepatic Circulation Tracer for studying the kinetics and efficiency of bile acid recycling. researchgate.netnih.gov
Hepatic Transport Studies Substrate for characterizing bile acid transporters like NTCP. revvity.comresearchgate.net

| Lipidomics | Standard for accurate measurement of bile acid pools in lipid metabolism studies. nih.gov |

Mass Spectrometry-Based Approaches for Bile Acid Quantification and Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of bile acid profiles in biological samples due to its high sensitivity and specificity. nih.gov The physicochemical properties of bile acids, being both hydrophobic and ionizable, make them well-suited for reverse-phase LC-MS/MS methods. nih.gov

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is the preferred choice because it co-elutes with the analyte and behaves nearly identically during extraction, derivatization, and ionization, but is distinguishable by its mass-to-charge ratio (m/z). nih.gov

The use of a deuterated standard like this compound is a key component of stable-isotope-dilution LC-MS/MS methods developed for the robust quantification of numerous primary and secondary bile acids in human and mouse biological matrices. nih.gov In these methods, a known concentration of the internal standard mixture, including deuterated forms of various bile acids, is added to samples at an early stage of preparation. thermofisher.com For instance, in one method for quantifying 15 bile acid species in serum, a 20 µL aliquot of an internal standard solution is spiked into the sample, which is then processed through protein precipitation and centrifugation before analysis. nih.gov This ensures that any loss of analyte during sample workup is compensated for, leading to high accuracy and precision.

Research has demonstrated that methods incorporating deuterated internal standards achieve excellent performance. Assays show good linearity across a wide dynamic concentration range, often from 5 ng/mL to 5000 ng/mL, with coefficients of determination (r²) greater than 0.99. nih.gov The accuracy of these methods typically falls between 85% and 115%, with both intra- and inter-assay coefficients of variation (CVs) below 10%, indicating high reproducibility. nih.govthermofisher.com

Table 1: Performance Characteristics of an LC-MS/MS Method for Bile Acid Quantification Using a Deuterated Internal Standard

ParameterFindingReference
Linearity (r²)> 0.995 thermofisher.com
Lower Limit of Quantification (LLOQ)5 ng/mL nih.gov
Lower Limit of Detection (LLOD)0.1 to 0.5 nM thermofisher.com
Accuracy85% - 115% nih.gov
Intra- and Inter-assay Imprecision (CV)< 10% nih.govthermofisher.com
Recovery92% - 110% nih.gov

This compound is integral to the development of both targeted and untargeted metabolomics methods for bile acid research. nih.govnih.gov Targeted methods aim to quantify a specific, predefined set of bile acids, while untargeted approaches seek to comprehensively profile all measurable metabolites in a sample, including unknown bile acids.

In targeted metabolomics, methods have been developed to quantify up to 40 different bile acids, including free, conjugated, and sulfated forms, from serum samples. thermofisher.com The development of these high-throughput methods is facilitated by the use of deuterated internal standards. For example, modifications to existing protocols have streamlined fecal sample processing by eliminating lyophilization and manual homogenization steps. nih.gov Furthermore, advancements in mass spectrometer sensitivity, such as with the Sciex 6500 QTRAP, allow for measurement in negative ion mode without the need for ammonium (B1175870) adducts, simplifying the process. nih.gov Such improvements have boosted assay throughput significantly, reducing the chromatographic duty cycle for a single sample from 45 minutes to just 8.4 minutes. nih.gov

For untargeted metabolomics, which can reveal broader metabolic changes, the use of an internal standard like this compound helps in data normalization and feature identification. In studies investigating conditions like hyperlipidemia, untargeted metabolomics can identify disruptions in bile acid metabolism alongside other pathways, which can then be confirmed and quantified using a targeted approach. nih.gov

The application of LC-MS/MS methods utilizing this compound as an internal standard has enabled significant findings in clinical and biomedical research. nih.govnih.gov These robust analytical platforms provide high-throughput and accurate tools for investigating the role of specific bile acids in health and disease. nih.gov

Quantitative Applications: A primary application is the precise quantification of a panel of bile acids in biological fluids like serum. nih.govthermofisher.com For example, a clinically validated LC-MS/MS method was developed to measure primary and secondary bile acids to investigate their link to metabolic diseases. nih.gov In a case-control study of type 2 diabetes mellitus (T2DM), this method revealed that circulating levels of several 12α-hydroxyl bile acids, including taurocholic acid and taurodeoxycholic acid, were positively associated with T2DM. nih.gov Such quantitative data is crucial for identifying potential biomarkers and understanding disease mechanisms.

Qualitative Applications: Qualitatively, these methods are used to identify and confirm the presence of specific bile acid species in complex matrices. scbt.com The chromatographic separation is paramount, as many bile acids are isobaric (have the same mass) and can produce indistinguishable fragment ions in the mass spectrometer. mac-mod.com High-resolution chromatography allows these different compounds to be separated before detection, enabling their unambiguous identification. mac-mod.com The use of a labeled standard like this compound helps to confirm the retention time and fragmentation pattern of its unlabeled counterpart. scbt.comlgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Bile Acid Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. It provides detailed information about the three-dimensional structure and aggregation behavior of bile acids.

In ¹H NMR (proton NMR) spectroscopy, complex molecules like bile acids produce complex spectra with many overlapping signals, making interpretation difficult. Deuterium (²H) labeling is a key strategy for simplifying these spectra. Since deuterium is NMR-inactive at the proton resonance frequency, replacing a proton with a deuterium atom effectively removes its signal from the ¹H NMR spectrum.

While specific studies detailing the use of this compound for signal simplification were not the primary focus of the retrieved results, the principle is well-established. The eight deuterium atoms in this compound replace specific protons on the cholane (B1240273) steroid nucleus and the taurine conjugate side chain. lgcstandards.comlgcstandards.com This isotopic labeling would render those positions invisible in a standard ¹H NMR spectrum, thereby simplifying the spectrum and aiding in the unambiguous assignment of the remaining proton signals. This technique is invaluable for conformational analysis and for studying how different parts of the molecule interact with other molecules or receptors. The use of deuterium oxide (D₂O) as a solvent in NMR studies of bile salts also serves to simplify spectra by exchanging with labile protons (e.g., on hydroxyl groups), causing their signals to disappear. nih.gov

Bile salts are amphipathic molecules that self-associate in aqueous solutions to form aggregates and micelles. hmdb.canih.gov NMR spectroscopy is exceptionally well-suited to study these phenomena. By analyzing the concentration dependence of the chemical shifts of various protons, researchers can deduce information about the aggregation process, including micellar aggregation numbers. nih.gov

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly informative. These experiments detect protons that are close to each other in space, providing direct evidence of molecular conformation and intermolecular interactions within a micelle. nih.gov For example, a study using these techniques on bile salt micellar solutions in deuterium oxide estimated the partial structures of the aggregates. nih.gov It was found that taurocholate micelles consist mainly of a "back-to-back" association, where the hydrophobic β-faces of the steroid rings interact. In contrast, the more hydrophobic sodium taurodeoxycholate (B1243834) (NaTDC) forms micelles through a "back-to-face" association. nih.gov This difference in micellar structure is consistent with changes observed in the chemical shifts of their respective protons in the micellar state. nih.gov Such studies provide fundamental insights into the detergent properties of bile salts, which are essential for their biological functions. hmdb.ca

Metabolomics Profiling via NMR utilizing Deuterated Tracers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used in metabolomics for identifying and quantifying a broad range of metabolites in biological samples. nih.gov In the context of bile acid research, high-field ¹H-NMR spectroscopy enables the simultaneous detection of multiple bile acid species, including glycine- and taurine-conjugated forms, directly from complex mixtures like bile. nih.govnih.gov

Recent methodological developments have demonstrated that dissolving bile samples in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) yields highly resolved NMR spectra, allowing for the distinct observation of major metabolites like cholesterol, phospholipids, and various conjugated bile acids in a single experiment. nih.gov While NMR is inherently quantitative, its application in complex metabolomics studies is often part of a larger workflow that includes mass spectrometry (MS) for enhanced sensitivity and confirmation of metabolite identities. rsc.orgresearchgate.net

In these integrated NMR and MS platforms, deuterated tracers such as this compound play a crucial role. Although the deuterium label makes the compound "silent" in ¹H-NMR spectra, which can help simplify complex spectral regions, its primary utility is realized in the complementary MS analysis. It serves as an ideal internal standard for accurate quantification via Isotope Dilution Mass Spectrometry (IDMS), a gold-standard quantitative technique. caymanchem.comweqas.com Therefore, while NMR provides a comprehensive profile of metabolites, the inclusion of deuterated standards ensures that the quantitative data derived from the associated MS analysis is robust and reliable.

Comprehensive NMR studies have successfully identified and assigned signals for a variety of bile acids in human bile, providing baseline information for studies on liver function and disease. rsc.orgresearchgate.net

Table 1: Key Bile Acids Identified in Human Bile via NMR Spectroscopy

Bile Acid Type Specific Compound
Glycine-Conjugated Glycocholic Acid (GCA)
Glycodeoxycholic Acid (GDCA)
Glycochenodeoxycholic Acid (GCDCA)
Taurine-Conjugated Taurocholic Acid (TCA)
Taurodeoxycholic Acid (TDCA)
Taurochenodeoxycholic Acid (TCDCA)
Taurolithocholic Acid (TLCA)

Data sourced from references nih.govnih.govrsc.org.

Chromatographic Separation Techniques for Deuterated Bile Acids

Chromatography is fundamental to the analysis of complex bile acid mixtures due to the structural similarity among different species, including numerous isomers. nih.govfrontiersin.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely coupled with mass spectrometry for the separation and quantification of individual bile acids. nih.gov In these methods, deuterated bile acids are essential for achieving accurate quantification. caymanchem.com

High-Performance Liquid Chromatography (HPLC) in Analytical Workflows

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the analysis of bile acid profiles in biological samples. nih.gov This technique offers exceptional resolution, sensitivity, and specificity, allowing for the simultaneous measurement of unconjugated, glycine-conjugated, and taurine-conjugated bile acids. ijnrd.orgexlibrisgroup.com

In a typical HPLC workflow for bile acid analysis, a reversed-phase C18 column is used for separation. jfda-online.comjfda-online.com The mobile phase often consists of a buffered aqueous solution (e.g., with ammonium formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. frontiersin.orgnih.gov Gradient elution, where the solvent composition is changed over the course of the analysis, is commonly employed to effectively separate the wide variety of bile acids with differing polarities. researchgate.net

The critical role of this compound in these workflows is to serve as an internal standard. sigmaaldrich.com It is added to the sample at the beginning of the preparation process. Because it behaves almost identically to the non-labeled Taurocholic Acid during extraction, separation, and ionization, any sample loss or variation in instrument response affects both the standard and the analyte equally. By comparing the signal of the analyte to the known concentration of the deuterated standard, highly accurate and precise quantification can be achieved. nih.govsigmaaldrich.com

Table 2: Example HPLC Method Parameters for Bile Acid Separation

Parameter Description
Stationary Phase (Column) Reversed-phase C18
Mobile Phase A Water with buffer (e.g., 0.1% formic acid, ammonium formate)
Mobile Phase B Acetonitrile and/or Methanol
Elution Type Gradient
Detector Tandem Mass Spectrometry (MS/MS)
Internal Standard Deuterated bile acids (e.g., Taurocholic Acid-d8)

Data compiled from references frontiersin.orgnih.govexlibrisgroup.comjfda-online.com.

Gas Chromatography (GC) Applications in Bile Acid Analysis

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another robust technique for bile acid analysis, valued for its high resolving power for structurally similar compounds and isomers. shimadzu.comshimadzu.com A significant drawback and critical step in GC-based bile acid analysis is the requirement for derivatization. restek.com Bile acids in their natural state are not sufficiently volatile for GC analysis due to their polar carboxyl and hydroxyl groups. shimadzu.comtottori-u.ac.jp

To overcome this, a multi-step derivatization process is necessary. This typically involves:

Methylation: The carboxyl group is converted to a methyl ester. shimadzu.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. shimadzu.comrestek.com

These chemical modifications increase the volatility of the bile acids, allowing them to be analyzed by GC. shimadzu.com The complexity of this sample preparation makes the use of an internal standard absolutely essential for accurate quantification. Isotope-dilution GC-MS (ID-GCMS), which uses stable isotope-labeled standards like this compound, provides a means to correct for analyte loss that may occur during the extensive extraction and derivatization steps. weqas.com Though conjugated bile acids must first be hydrolyzed to their unconjugated forms before derivatization for GC analysis, the principle of using a deuterated standard to ensure accuracy remains paramount. tottori-u.ac.jp

Table 3: Common Derivatization Reagents for GC Analysis of Bile Acids

Target Functional Group Derivatization Reaction Common Reagent(s)
Carboxyl Group Methylation Diazomethane
Hydroxyl Groups Trimethylsilylation (TMS) BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane), MSTFA (N-methyl-N-trimethylsilyl)trifluoroacetamide)

Data sourced from references weqas.comshimadzu.comrestek.com.

Mechanistic Investigations in Preclinical and in Vitro Models Using Taurocholic Acid D8 Sodium Salt

Studies of Bile Acid-Gut Microbiome Interactions and Transformationsnih.govresearchgate.net

The interaction between bile acids and the gut microbiome is a dynamic and bidirectional relationship that significantly influences host physiology. nih.gov Gut microbes possess the enzymatic machinery to chemically modify primary bile acids that are synthesized in the liver, while the composition of the bile acid pool, in turn, shapes the structure of the microbial community. nih.gov Taurocholic Acid-d8 Sodium Salt is a valuable tool in these investigations, enabling researchers to trace the biotransformation of a primary conjugated bile acid by intestinal bacteria.

Microbial Deconjugation Enzyme Activity Assessmentmdpi.com

A key transformation carried out by gut bacteria is the deconjugation of bile acids, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. mdpi.comnih.gov This process involves cleaving the amino acid (in this case, taurine) from the steroid core of the bile acid. mdpi.comresearchgate.net The activity of BSH is a critical gateway to further bile acid modifications and has been linked to host health benefits. mdpi.com

In experimental setups, this compound can be introduced to microbial cultures or in vitro enzymatic assays. By tracking the appearance of the deuterated cholic acid and the disappearance of the parent compound, researchers can precisely quantify the rate and efficiency of BSH activity. Studies have shown that different probiotic strains and gut commensals exhibit varying levels of BSH activity, with a general preference for glycine-conjugated over taurine-conjugated bile salts. lamsam-casalotti.org.uknih.gov However, many prominent gut microbes, including various species of Lactobacillus and Bacteroides, demonstrate significant deconjugation activity towards taurocholate. nih.govmdpi.com

Table 1: BSH Activity of Various Microbial Strains Towards Taurocholate

MicroorganismSubstrate Specificity/Activity LevelKey Finding
Lactobacillus acidophilusExhibits BSH activity, but generally higher towards glycocholate than taurocholate. lamsam-casalotti.org.uknih.govStrain-dependent variations in deconjugation ability are significant. nih.gov
Lactobacillus plantarumShows high BSH activity against sodium taurocholate. mdpi.comConsidered a potent BSH-producing probiotic. mdpi.com
Lactobacillus rhamnosusActivity against taurocholate has been reported, though some studies show lower preference compared to glycocholate. mdpi.comStrain GG shows relatively low activity against taurocholate. mdpi.com
Bacteroides speciesMajor contributors to BSH activity in the human gut, with a preference for tauro-conjugated bile acids. mdpi.comThe abundance of BSH from Bacteroidetes is higher than from Firmicutes in the human gut. mdpi.com
Saccharomyces boulardiiDemonstrates good deconjugation activity against taurocholate (57%). mdpi.comRepresents a non-bacterial probiotic with BSH capabilities. mdpi.com

Influence on Gut Microbial Composition and Metabolic Output in Research Modelsmdpi.comfrontiersin.org

The presence and concentration of specific bile acids like taurocholic acid can directly influence the composition and metabolic activity of the gut microbiota. frontiersin.org Primary bile salts tend to increase microbial diversity. frontiersin.org Using tracer compounds like this compound in animal models allows for the precise correlation between the levels of this bile acid and shifts in microbial populations. For instance, supplementation with primary bile salts such as sodium taurocholate in grass carp (B13450389) models led to an increase in the abundance of bacteria from the phyla Bacteroidetes and Firmicutes, while decreasing Fusobacteria. frontiersin.org The metabolic output is also affected; the metabolism of taurine-conjugated bile acids by gut microbes can generate hydrogen sulfide, a genotoxic compound, and secondary bile acids like deoxycholic acid, a known tumor promoter. nih.govresearchgate.net

Table 2: Influence of Taurocholic Acid Supplementation on Gut Microbiota Phyla in Grass Carp

PhylumEffect of Taurocholic Acid Supplementation
BacteroidetesIncreased abundance. frontiersin.org
FirmicutesIncreased abundance. frontiersin.org
ProteobacteriaIncreased abundance. frontiersin.org
FusobacteriaDecreased abundance. frontiersin.org

Role of Bile Acids in Cellular Signaling Pathways and Receptor Activation in Experimental Systemsmedchemexpress.comnih.govnih.govnih.gov

Beyond their role in digestion, bile acids are now recognized as crucial signaling molecules that activate specific cellular receptors, thereby regulating a wide array of metabolic and inflammatory pathways. nih.gov this compound is instrumental in these studies as an internal standard, allowing for the exact measurement of endogenous taurocholic acid concentrations required to elicit receptor activation and downstream signaling events.

Farnesoid X Receptor (FXR) and G-protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Studiesnih.gov

Taurocholic acid and other bile acids are natural ligands for the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein Coupled Bile Acid Receptor 1 (GPBAR1, also known as TGR5). medchemexpress.comnih.govnih.gov

FXR Activation: As a bile acid sensor, FXR plays a central role in maintaining bile acid homeostasis. nih.gov When activated by bile acids in the intestine, FXR induces the expression of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress bile acid synthesis. nih.gov Studies using animal models have shown that bile salt supplementation can protect the intestinal mucosa from injury, an effect that is dependent on FXR activation. nih.gov This protection involves increased enterocyte proliferation and resistance to apoptosis. nih.gov

GPBAR1/TGR5 Activation: GPBAR1/TGR5 is activated by various bile acids and is involved in regulating energy homeostasis, glucose metabolism, and inflammation. medchemexpress.comnih.gov Activation of TGR5 can induce the production of intracellular cAMP and has been shown to cause smooth muscle relaxation in the gallbladder, thereby stimulating its filling. nih.govnih.gov In microglial cells, TUDCA (a related taurine-conjugated bile acid) binding to GPBAR1/TGR5 leads to an anti-inflammatory response. nih.gov

Table 3: Taurocholic Acid and its Interaction with Key Receptors

ReceptorReceptor TypeLocationFunction Modulated by Bile Acids
FXRNuclear ReceptorLiver, Intestine, Kidney. nih.govRegulates bile acid, lipid, and glucose metabolism; controls bile acid synthesis via FGF19. nih.govnih.gov
GPBAR1/TGR5G-protein Coupled ReceptorBrown Adipose Tissue, Intestine, Gallbladder, Immune Cells. nih.govnih.govRegulates energy expenditure, glucose metabolism, gallbladder filling, and inflammatory responses. nih.govnih.govnovartis.com

Immunoregulation Studies in Experimental Modelsnih.gov

Bile acids, including taurocholic acid (TCA), have demonstrated immunomodulatory functions. The precise quantification of TCA, facilitated by stable isotope-labeled standards, is crucial for understanding these effects. In experimental mouse models, TCA has been shown to modulate the expression of key inflammatory cytokines. For instance, TCA can recover the suppressed expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) and increase the CD4+/CD8+ T-cell ratio in immunosuppressed models. nih.gov Conversely, in models of inflammation, it can inhibit the overproduction of these same pro-inflammatory cytokines. nih.gov This dual regulatory capacity highlights the complex role of bile acids in maintaining immune homeostasis.

Table 4: Immunomodulatory Effects of Taurocholic Acid (TCA) in Experimental Models

Immune ParameterEffect of TCAExperimental Context
TNF-α ExpressionRecovers suppressed expression; Inhibits increased production. nih.govImmunosuppression (via Cyclosporin A); Inflammation (via LPS). nih.gov
IL-1β ExpressionRecovers suppressed expression; Inhibits increased production. nih.govImmunosuppression (via Cyclosporin A); Inflammation (via LPS). nih.gov
CD4+/CD8+ T-cell RatioIncreases the ratio. nih.govImmunosuppression model. nih.gov

Investigations of Bile Acid Homeostasis Perturbations in Animal Modelsnih.gov

Bile acid homeostasis is tightly regulated through the enterohepatic circulation, a process involving synthesis in the liver, secretion into the intestine, and reabsorption back to the liver. researchgate.netnih.gov Perturbations in this system are associated with various metabolic diseases. Animal models, particularly knockout mice, are essential for studying the specific roles of transporters and enzymes involved in this pathway. nih.gov

The use of this compound as a tracer in these models allows for detailed pharmacokinetic studies. By administering the labeled compound and collecting samples from bile, plasma, and tissues over time, researchers can track its transport and metabolism. This approach can precisely quantify the impact of genetic modifications (e.g., FXR knockout) or disease states on key processes such as intestinal reabsorption by the apical sodium-dependent bile acid transporter (ASBT) and secretion from the liver into bile. nih.govnih.gov Such studies are crucial for understanding how disruptions in bile acid circulation contribute to pathology and for evaluating potential therapeutic interventions. nih.gov

Modeling Disease States (e.g., Pancreatitis, Liver Conditions) for Mechanistic Research

The non-labeled form of the compound, sodium taurocholate, is widely used to induce experimental acute pancreatitis in animal models, providing a platform to study the disease's pathogenesis. Retrograde infusion of sodium taurocholate into the biliopancreatic duct of rats is a common and established method for creating a model of severe acute pancreatitis (SAP). nih.gov This procedure initiates a cascade of events that mimic the human disease, including interstitial edema, extensive necrosis of acinar cells, and hemorrhage within the pancreas. mdpi.com

The severity of the induced pancreatitis and the associated systemic injuries can be modulated by varying the concentration of the sodium taurocholate solution. nih.gov For instance, studies have shown that both 3.5% and 5% sodium taurocholate can induce a stable elevation of pancreatitis indices in rats. nih.gov These models are crucial for investigating the systemic inflammatory response and multi-organ dysfunction that characterize severe cases of the disease. nih.gov

In these taurocholate-induced pancreatitis models, researchers can also study associated liver injury. Elevated levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are observed, indicating hepatic dysfunction secondary to the pancreatic inflammation. nih.gov Although this liver injury is often transient in the models, it provides a valuable window into the complex interplay between organs during acute inflammatory states. nih.gov Furthermore, specific models of cholestatic liver injury can be induced by other bile acids like taurolithocholate, and the protective or therapeutic effects of compounds like taurocholate can then be assessed. nih.gov The use of a deuterated tracer like this compound in such models would enable precise tracking of its disposition during the disease process, offering deeper mechanistic insights.

Assessment of Compound Effects on Bile Acid Disposition in Non-human Models

Non-human models are essential for understanding the fundamental principles of bile acid physiology and for assessing how xenobiotics might interfere with these processes. The rat is a frequently used model for studying the enterohepatic circulation and regulation of bile acids.

Investigations into the regulation of bile acid synthesis have utilized infusions of taurocholate in bile fistula rats to quantify its feedback inhibition on hepatic bile salt production. nih.gov Such studies have demonstrated that taurine-conjugated bile acids, like taurocholate, are more potent inhibitors of bile salt synthesis than their unconjugated counterparts, such as cholic acid. nih.gov For example, at high hepatic flux rates, taurocholate was found to suppress bile acid synthesis by approximately 84%, whereas cholate (B1235396) only achieved a 42% suppression. nih.gov This highlights the critical role of the taurine (B1682933) conjugation pathway in regulating the bile acid pool.

Furthermore, animal models allow for the examination of how different bile acids influence bile flow and the excretion of other bile acids. For instance, the infusion of sodium taurolithocholate in rats can induce cholestasis, a condition of reduced bile flow. nih.gov Subsequent administration of a primary bile salt like sodium taurocholate can prevent this cholestasis and enhance the excretion of the cholestatic agent. nih.gov These types of studies in non-human models are fundamental for understanding the complex interactions within the bile acid pool and for identifying the potential of new chemical entities to cause drug-induced liver injury through the disruption of bile acid disposition. The use of this compound in these models would allow for the precise quantification of its transport and metabolism without interference from endogenous taurocholate pools.

In Vitro Cellular Models for Bile Acid Transport and Metabolism Research

In vitro models using cultured cells are indispensable for detailed mechanistic studies of bile acid transport and metabolism at the cellular level, providing a controlled environment that can be manipulated to answer specific research questions.

Use of Sandwich-Cultured Hepatocytes for Bile Acid Disposition Studies

Sandwich-cultured hepatocytes (SCHs) are a sophisticated in vitro model that maintains the polarized structure of hepatocytes, with functional bile canalicular networks. nih.govdocumentsdelivered.com This system is exceptionally well-suited for studying the vectorial transport of bile acids from the sinusoidal blood side to the bile canalicular side. nih.gov

Studies using taurocholic acid in human and rat SCHs have been instrumental in delineating species differences in its hepatobiliary disposition. nih.gov In human SCHs, the biliary excretion of taurocholic acid is the predominant pathway, whereas in rat SCHs, both biliary and basolateral (back into the blood) efflux contribute almost equally to its hepatocellular excretion. nih.gov This difference is critical for extrapolating findings from preclinical animal models to humans. The use of a stable isotope-labeled tracer like this compound allows for precise clearance measurements without ambiguity from endogenous compound.

The SCH model is also a powerful tool for investigating mechanisms of drug-induced liver injury (DILI). nih.gov Many drugs can cause DILI by inhibiting key bile acid transporters, such as the Bile Salt Export Pump (BSEP). nih.gov By co-incubating a test compound with taurocholic acid in SCHs, researchers can determine if the compound inhibits its uptake or efflux, leading to intracellular accumulation of bile acids, which is a key initiating event in cholestatic liver injury. documentsdelivered.comnih.gov For example, the drug troglitazone (B1681588) was shown to inhibit both the uptake and the biliary and basolateral efflux of taurocholic acid in this system. nih.gov

Below is a table summarizing the clearance of taurocholic acid in human and rat sandwich-cultured hepatocytes.

SpeciesBiliary Clearance (CLBile) (mL/min per g liver)Basolateral Efflux Clearance (CLBL) (mL/min per g liver)
Human0.14 ± 0.040.042 ± 0.019
Rat0.34 ± 0.070.26 ± 0.07
Data derived from a study on taurocholic acid disposition in sandwich-cultured hepatocytes. nih.gov

Intestinal Cell Layer Models for Bile Acid Reuptake Studies

The reuptake of bile acids in the intestine is a critical step in their enterohepatic circulation. The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model that differentiates into a polarized monolayer of cells resembling intestinal enterocytes. nih.gov These cells express the necessary transporters for bile acid uptake, making them a valuable tool for studying the mechanisms of intestinal bile acid transport. nih.gov

Transport studies across Caco-2 cell monolayers have shown that the apical-to-basolateral transport of taurocholic acid is significantly greater than in the opposite direction, indicating active transport. nih.gov This transport process is saturable and dependent on factors such as temperature, sodium ions, and glucose. nih.gov The use of radiolabeled or stable isotope-labeled taurocholic acid allows for the determination of key kinetic parameters of this transport process.

This model is also used to investigate how various factors can modulate bile acid reuptake. For example, pro-inflammatory cytokines, which are elevated in inflammatory bowel disease (IBD), have been shown to inhibit the uptake of taurocholate by Caco-2 cells. nih.gov This finding provides a mechanistic link between intestinal inflammation and the bile acid malabsorption often seen in IBD patients. nih.gov The Caco-2 model, therefore, serves as a crucial platform for screening compounds that may interfere with intestinal bile acid reuptake and for studying the pathophysiology of intestinal diseases.

The table below presents the kinetic parameters for taurocholic acid transport in Caco-2 cells.

Kinetic ParameterValue
Vmax (Maximum transport rate)13.7 pmol/mg protein per min
Km (Michaelis-Menten constant)49.7 µM
Activation Energy13.2 kcal/mol
Data from a study on taurocholic acid transport across Caco-2 cell monolayers. nih.gov

Future Perspectives and Emerging Research Applications of Taurocholic Acid D8 Sodium Salt

Development of Novel Isotopic Labeling Strategies

The use of stable isotopes like deuterium (B1214612) (²H) to label endogenous molecules has been a cornerstone of metabolic research for decades, enabling scientists to trace the in vivo flux of various compounds. nih.gov The development of novel isotopic labeling strategies involving compounds like taurocholic acid-d8 sodium salt is poised to further revolutionize our understanding of metabolic pathways.

Future strategies may involve:

Site-Specific Labeling: Creating different isotopologues of taurocholic acid with deuterium atoms at specific positions on the molecule. This would allow for a more granular analysis of its metabolic fate, distinguishing between different enzymatic modifications.

Multi-Isotope Labeling: Combining deuterium labeling with other stable isotopes, such as ¹³C or ¹⁵N, within the same molecule. This would enable researchers to simultaneously track the carbon and nitrogen skeletons of the bile acid, providing a more comprehensive picture of its metabolic transformations.

Dynamic Labeling Approaches: Employing pulse-chase experiments with this compound to study the kinetics of bile acid synthesis, transport, and excretion in real-time. This can provide invaluable insights into the dynamic regulation of bile acid homeostasis.

These advanced labeling strategies, coupled with high-resolution mass spectrometry, will offer unprecedented detail in mapping the intricate network of bile acid metabolism.

Integration into Multi-Omics Research Platforms (e.g., Lipidomics, Proteomics, Fluxomics)

The true power of this compound lies in its integration into multi-omics research platforms. By combining data from lipidomics, proteomics, and fluxomics, researchers can gain a holistic view of how bile acids influence and are influenced by other cellular processes.

Omics PlatformApplication with this compound
Lipidomics Tracing the incorporation of the labeled bile acid into different lipid pools and understanding its impact on overall lipid metabolism. nih.gov
Proteomics Identifying proteins that interact with or are regulated by taurocholic acid, shedding light on its signaling pathways.
Fluxomics Quantifying the rates of bile acid synthesis, conjugation, and transport, providing a dynamic understanding of bile acid metabolism. nih.govnih.gov

Table 1: Integration of this compound into Multi-Omics Platforms

This integrated approach allows for the construction of comprehensive metabolic models that can predict how perturbations in bile acid metabolism might affect other interconnected pathways. nih.gov For instance, a recent study utilized a multi-omics approach to reveal how deoxycholic acid modulates bile acid metabolism via the gut microbiota. nih.gov

Advances in Understanding Complex Biological Systems Through Deuterated Bile Acid Tracing

The use of deuterated bile acids like this compound is instrumental in unraveling the complexities of biological systems. The enterohepatic circulation of bile acids, a process involving the liver, gallbladder, intestine, and portal circulation, is a prime example of a complex system that can be elucidated using these tracers. nih.gov

By administering this compound and tracking its journey through the body, researchers can:

Quantify the efficiency of intestinal reabsorption and hepatic uptake.

Determine the extent of microbial modification of bile acids in the gut.

Investigate the cross-talk between bile acid signaling and other metabolic pathways.

These studies provide crucial insights into the physiological and pathophysiological roles of bile acids in maintaining metabolic homeostasis. For example, altered bile acid profiles have been linked to various diseases, including cholestasis, inflammatory bowel disease, and metabolic syndrome.

Potential for High-Throughput Screening and Pathway Discovery in Drug Discovery Research

The unique properties of this compound make it a valuable tool in drug discovery research. Its potential applications include:

High-Throughput Screening (HTS): Developing HTS assays to identify drugs that modulate bile acid metabolism. For instance, libraries of small molecules could be screened for their ability to alter the uptake, transport, or signaling of this compound in cell-based models.

Pathway Discovery: Using the labeled bile acid to uncover novel metabolic pathways and regulatory networks. By tracking the metabolic fate of this compound, researchers may identify previously unknown enzymes and transporters involved in bile acid homeostasis.

Target Validation: Confirming the mechanism of action of drugs that are designed to target bile acid signaling pathways. For example, a recent study identified taurocholic acid sodium hydrate (B1144303) as a potential repurposed drug for intervertebral disc degeneration by targeting a specific signaling pathway. nih.gov

The use of stable isotope-labeled compounds like this compound in early-stage drug discovery can help to de-risk drug development by providing a more comprehensive understanding of a drug's mechanism of action and potential off-target effects. frontiersin.org

Q & A

Q. What is the role of Taurocholic Acid-d8 Sodium Salt in solubilizing membrane-bound proteins, and how do its physicochemical properties influence experimental design?

this compound acts as an anionic detergent with an aggregation number of 4 and a critical micelle concentration (CMC) optimized for solubilizing lipids and membrane proteins. Its micellar weight (~2100 Da) allows selective extraction of integral membrane proteins without denaturation. Researchers should consider its hygroscopic nature, requiring storage in desiccated or freeze-dried conditions, and its solubility profile (e.g., soluble in water to 100 mM) for buffer preparation .

Q. How can researchers validate the purity and structural integrity of this compound prior to use?

Purity can be confirmed via thin-layer chromatography (TLC) using a C18 stationary phase with a mobile phase of water:acetonitrile (7:3), visualized under UV, yielding a single spot (Rf = 0.50). Deuterium enrichment (d8 isotopic purity ≥95.12%) should be verified using ¹H-NMR, with specific rotation parameters (c = 0.2 in ethanol) .

Q. What are the standard protocols for preparing this compound solutions to ensure stability in cell culture or in vivo studies?

Solutions should be prepared in ultrapure water at concentrations ≤100 mM, filtered through 0.22 µm membranes, and used immediately to prevent hydrolysis. For in vivo models (e.g., pancreatitis induction), intraductal administration at 1–5% (w/v) in saline is typical, with validation via histopathology .

Advanced Research Questions

Q. How does the deuterium labeling in this compound enhance metabolic flux analysis in bile acid trafficking studies?

The d8 isotope provides a stable, non-radioactive tracer for quantifying bile acid kinetics using LC-Q-Orbitrap mass spectrometry. Deuterated analogs minimize background interference in complex matrices (e.g., plasma or liver homogenates), enabling precise tracking of enterohepatic recirculation and microbial metabolism .

Q. What methodological challenges arise when reconciling this compound’s detergent properties with its role in signaling pathways (e.g., MAPK3 inhibition)?

While its detergent function aids in solubilizing membrane receptors (e.g., TGR5), residual micelles may non-specifically inhibit kinase activity. Researchers should optimize detergent concentrations (≤0.1% w/v) and include micelle-free controls. Conflicting data on MAPK3 pathway modulation (e.g., disc degeneration vs. cholestasis models) may reflect tissue-specific receptor isoform expression .

Q. How can isotopic purity (d8 ≥95%) impact quantitative proteomic studies of bile acid transporters?

High isotopic purity minimizes signal overlap in mass spectrometry, critical for accurate quantification of co-eluting endogenous and deuterated species. For example, d8-labeled taurocholate enables discrimination from unlabeled isoforms in MRP2/ABCB11 transporter assays, reducing false positives in kinetic analyses .

Methodological Recommendations

  • Contradiction Analysis : When divergent results arise (e.g., anti-inflammatory vs. pro-apoptotic effects), validate assay conditions (e.g., micelle removal via dialysis) and cell type-specific bile acid receptor expression .
  • Storage : Store desiccated at -20°C; hygroscopicity may alter molarity in humid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.